

Application Notes and Protocols for Fluo-3FF AM in Confocal Microscopy

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Compound of Interest

Compound Name: Fluo-3FF AM

Cat. No.: B162718

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using **Fluo-3FF AM** for imaging high-concentration intracellular calcium dynamics using confocal microscopy. This low-affinity fluorescent indicator is particularly well-suited for studying cellular events characterized by large and rapid calcium transients.

Introduction to Fluo-3FF AM

Fluo-3FF is a fluorescent calcium indicator derived from Fluo-3, engineered to have a lower affinity for calcium ions (Ca^{2+}). This characteristic makes it ideal for measuring high intracellular calcium concentrations that would otherwise saturate high-affinity indicators like Fluo-3.[1][2][3] The acetoxymethyl (AM) ester form, **Fluo-3FF AM**, is a cell-permeant version of the dye. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of Fluo-3FF in the cytosol.[4] In its unbound state, Fluo-3FF is virtually non-fluorescent, but upon binding to Ca^{2+} , its fluorescence intensity increases by approximately 100-fold.[4] This allows for the quantitative measurement of calcium concentrations in the micromolar range.

Key Applications

- **Neuroscience:** Studying neuronal processes associated with large calcium transients, such as strong synaptic activation and excitotoxicity.

- Muscle Physiology: Investigating calcium dynamics during muscle contraction.
- Cell Death and Apoptosis: Monitoring the large influx of calcium associated with these pathways.
- Fertilization: Tracking the significant calcium waves that occur during this process.
- Drug Development: Screening for compounds that modulate cellular processes involving high calcium concentrations.

Quantitative Data Summary

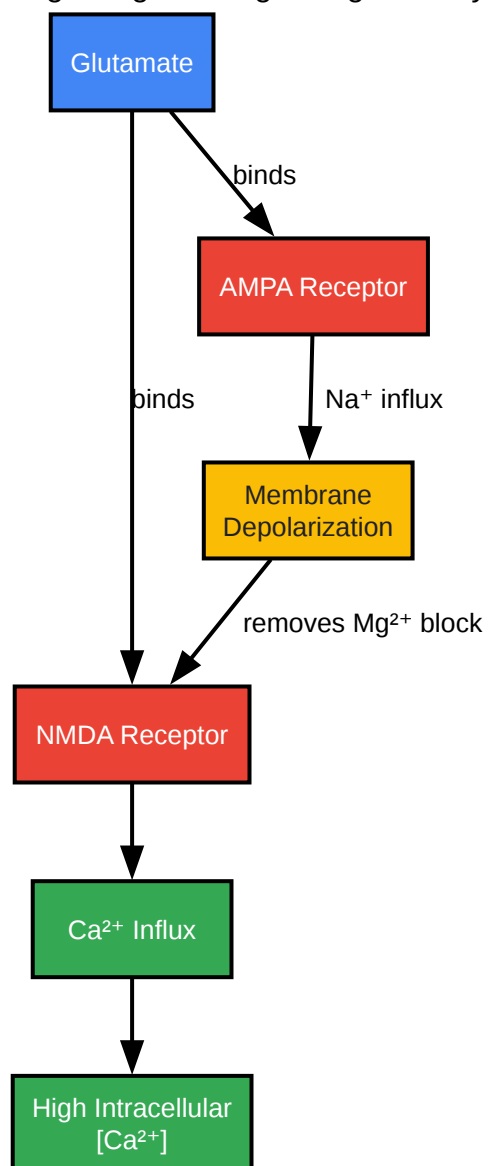
The selection of a calcium indicator is critically dependent on its dissociation constant (K_d), which reflects its affinity for calcium. A higher K_d indicates a lower affinity, making the indicator suitable for tracking high calcium transients without saturation.

Property	Fluo-3FF	Fluo-3	Reference
Ca^{2+} Dissociation Constant (K_d)	~42 μM - 100 μM	~325 nM - 390 nM	
Excitation Maximum (Ca^{2+} -bound)	~507 nm	~506 nm	
Emission Maximum (Ca^{2+} -bound)	~526 nm	~526 nm	
Fluorescence Intensity Increase	~100-fold	~100-fold	
Quantum Yield (Φ) (Ca^{2+} -bound)	~0.15	~0.14 - 0.15	

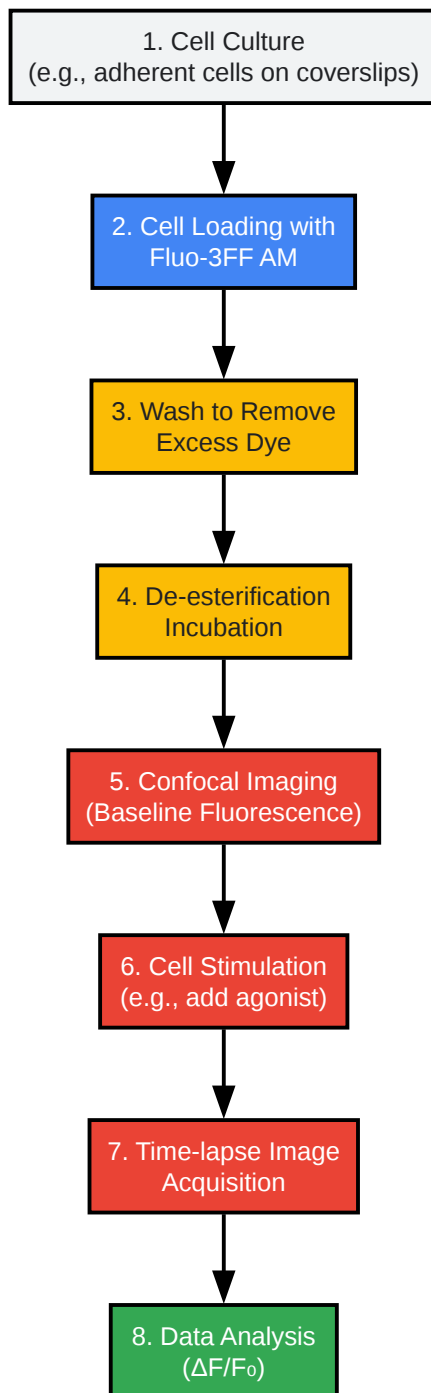
Signaling Pathway

High intracellular calcium concentrations can be triggered by various stimuli, such as the activation of glutamate receptors in neurons. The following diagram illustrates a simplified glutamatergic signaling pathway leading to a significant postsynaptic calcium influx.

Glutamatergic Signaling Leading to High Postsynaptic Calcium



Experimental Workflow for Calcium Imaging with Fluo-3FF AM

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